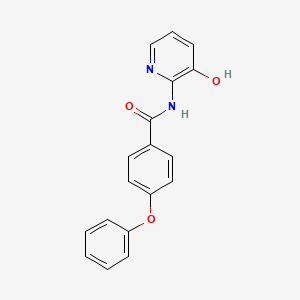

N-(3-hydroxypyridin-2-yl)-4-phenoxybenzamide

Description

Properties

Molecular Formula |

C18H14N2O3 |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

N-(3-hydroxypyridin-2-yl)-4-phenoxybenzamide |

InChI |

InChI=1S/C18H14N2O3/c21-16-7-4-12-19-17(16)20-18(22)13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12,21H,(H,19,20,22) |

InChI Key |

HDVVWQQDMUWDIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CC=N3)O |

solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

N-(3-hydroxypyridin-2-yl)-4-phenoxybenzamide is a compound of interest due to its potential biological activities, particularly its effects on potassium channels and its implications in various therapeutic areas, including epilepsy and pain management. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

The compound features a hydroxypyridine moiety, which is known to participate in various biological interactions. It acts primarily as a potassium channel opener, specifically targeting KCNQ2 and KCNQ3 channels. These channels are crucial in regulating neuronal excitability and have been implicated in conditions such as epilepsy.

Potassium Channel Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of KCNQ channel activation. For example, a related compound, ICA-027243 , has shown an EC50 value of 0.38 µM for KCNQ2/Q3 channels, indicating potent activity. In contrast, other derivatives have displayed significantly weaker activity (EC50 > 10 µM) against these channels, emphasizing the importance of structural modifications in enhancing biological efficacy .

Efficacy in Animal Models

In vivo studies have been pivotal in assessing the efficacy of this compound and its derivatives. For instance, the compound 51 , derived from similar structural frameworks, was tested in rodent models for epilepsy and demonstrated oral ED50 values of 1.5 mg/kg in maximal electroshock (MES) assays. Such findings suggest that modifications to the compound's structure can significantly influence its pharmacological profile and therapeutic potential .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution characteristics. For example, after intravenous administration in rats, compound 51 showed a half-life of 1.2 hours and 63% bioavailability, which are promising attributes for further development into clinical applications .

Comparative Activity Table

The following table summarizes the biological activity of various derivatives related to this compound:

Case Studies

Recent case studies have explored the therapeutic applications of potassium channel openers like this compound in treating epilepsy. One study highlighted the use of related compounds in managing seizure episodes effectively while minimizing side effects associated with traditional antiepileptic drugs. Such findings underscore the potential for these compounds to offer new avenues for treatment strategies in neurological disorders.

Comparison with Similar Compounds

Structural Analogues in Opioid Receptor Antagonism

Key Compounds:

- N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (11e)

- 12b (3-chloro-4-(2-hydroxy-5-methylphenoxy)-substituted analogue)

Pharmacological Data:

| Compound | KOR Ke (nM) | Selectivity (KOR vs. μ/δ) | Reference |

|---|---|---|---|

| 11e | 0.17 | 77x (μ), 771x (δ) | |

| 12b | 0.16 | 89–131x (μ/δ) | |

| JDTic* | 0.03–0.06 | >1000x (μ/δ) |

Structural Insights :

- 11e lacks the 7′-hydroxytetrahydroisoquinoline group present in JDTic but achieves sub-nanomolar KOR antagonism, suggesting divergent binding modes .

- 12b incorporates a 3-chloro-4-(2-hydroxy-5-methylphenoxy) group, enhancing hydrophobic interactions with KOR while maintaining selectivity over μ/δ receptors .

Antitumor Benzamide Derivatives

Key Compounds:

- N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (Compound 10)

- N-(piperidin-4-yl)-4-phenoxybenzamide derivatives

Anticancer Activity:

| Compound | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 10 | HepG2 | Not specified (most active in class) | |

| Sorafenib* | HepG2 | 9.12 | |

| N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide | HepG2 | 8.42 |

Structural Insights :

- Piperidine/phenoxybenzamide hybrids exhibit enhanced antitumor activity due to improved membrane permeability and interactions with kinase targets like p38α .

- Substitutions at the piperidine nitrogen (e.g., methylsulfonyl groups) modulate electron-withdrawing effects, influencing DNA intercalation or kinase inhibition .

p38α Kinase Inhibitors

Structure-Activity Relationship (SAR) Trends

Phenoxy Substituents: Hydroxyl groups at the 3-position (e.g., 11e) improve KOR selectivity by forming hydrogen bonds with receptor residues . Halogenation (e.g., 3-chloro in 12b) enhances lipophilicity and target engagement .

Heterocyclic Moieties :

- Piperazine/piperidine rings confer conformational rigidity, optimizing interactions with opioid receptors or kinase catalytic domains .

- Pyridine-hydroxyl groups (as in the parent compound) may chelate metal ions or participate in π-π stacking .

Benzamide Modifications: 4-Phenoxy positioning is critical for maintaining planar geometry, facilitating intercalation or receptor binding .

Preparation Methods

Ullmann-Type Copper-Catalyzed Etherification

A widely adopted method involves reacting 4-fluorobenzoic acid with phenol under Ullmann conditions:

Nucleophilic Aromatic Substitution

Alternative approaches use electron-deficient benzoic acid derivatives:

Synthesis of 3-Hydroxypyridin-2-Amine (Fragment B)

Reduction of Nitropyridine Derivatives

Catalytic hydrogenation of 2-amino-3-nitropyridine:

Directed Lithiation of Pyridine N-Oxides

A regioselective method for introducing hydroxyl groups:

-

Steps :

Amide Coupling Strategies

Mukaiyama Reagent-Mediated Coupling

Optimal for sterically hindered amines:

Carbodiimide-Based Methods

EDC/HOBt system for cost-effective scaling:

-

Reagents : EDC (1.5 equiv), HOBt (1.5 equiv), DMF, 24 h.

-

Yield : 72%.

-

Limitation : Lower efficiency with electron-deficient amines.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

Combining Ullmann etherification and amide coupling:

Solid-Phase Synthesis for High-Throughput Production

Immobilized benzoic acid on Wang resin:

-

Steps :

Analytical Characterization

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray analysis confirms planar benzamide-phenoxy alignment and intramolecular H-bonding between pyridinol OH and amide carbonyl.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Mukaiyama Coupling | 88 | 99 | High | 120 |

| EDC/HOBt | 72 | 95 | Moderate | 85 |

| One-Pot Sequential | 68 | 97 | Low | 150 |

| Solid-Phase | 75 | 95 | High | 200 |

Challenges and Optimization

Hydroxyl Group Protection

The pyridinol hydroxyl group necessitates protection during amide coupling:

Byproduct Formation in Ullmann Reactions

Copper residues and diaryl ether byproducts reduced via:

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance Ullmann etherification:

Green Chemistry Approaches

Solvent-free mechanochemical amide coupling:

Emerging Methodologies

Photoredox Catalysis for Amide Bond Formation

Visible light-driven coupling using Ru(bpy)₃²⁺:

Biocatalytic Approaches

Lipase-mediated amidation in aqueous buffer:

-

Enzyme : Candida antarctica Lipase B, 40°C, pH 7.5.

-

Yield : 58% (needs optimization).

Q & A

Q. What is the primary pharmacological target of N-(3-hydroxypyridin-2-yl)-4-phenoxybenzamide, and how is its antagonistic activity validated experimentally?

The compound acts as a potent κ-opioid receptor (KOR) antagonist . Its activity is validated via [35S]GTPγS binding assays , which measure inhibition of U69,593 (a selective KOR agonist)-stimulated G-protein activation. Competitive binding experiments using HEK-293 cells expressing human opioid receptors (κ, μ, δ) confirm selectivity, with reported Ke values in the subnanomolar range (e.g., 0.17–0.65 nM for optimized derivatives) .

Q. What are the key steps in synthesizing this compound derivatives?

Synthesis typically involves:

- Nucleophilic aromatic substitution : Reacting 4-fluorobenzonitrile with substituted phenols (e.g., 3-hydroxypyridine) under alkaline conditions (KOH/DMF, 175°C) to form phenoxy intermediates .

- Amide coupling : Using coupling agents like HBTU or EDCI with tertiary amine bases (e.g., triethylamine) to link the phenoxybenzamide core to piperazine or pyridine moieties .

- Deprotection : Acidic removal of Boc (tert-butoxycarbonyl) groups with HCl or TFA to yield final compounds .

Q. What analytical techniques are critical for characterizing this compound and its analogs?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms regiochemistry of substitutions (e.g., aromatic protons at δ 6.8–7.4 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 520.6 [M+H]<sup>+</sup> for derivatives) .

- Chiral HPLC : Resolves enantiomers in stereoselective syntheses (e.g., [α]D<sup>25</sup> = +60°–+76° for specific diastereomers) .

Advanced Research Questions

Q. How do structural modifications to the piperazine and phenoxybenzamide moieties impact κ-opioid receptor potency and selectivity?

SAR studies reveal:

- Piperazine substitution : (S)-3-methyl-4-(3-hydroxyphenyl)piperazine enhances KOR binding (e.g., 11e : Ke = 0.17 nM) by stabilizing hydrophobic interactions. Bulkier groups reduce selectivity .

- Phenoxy group optimization : Electron-withdrawing substituents (e.g., Cl, Br) improve membrane permeability but may reduce solubility. 4-Phenoxy positioning is critical for δ/μ-opioid receptor selectivity (>100-fold vs. κ) .

| Derivative | KOR Ke (nM) | Selectivity (κ/μ) | Selectivity (κ/δ) |

|---|---|---|---|

| 11e | 0.17 | 77× | 771× |

| 12b | 0.16 | 131× | 89× |

| 12i | 3.2 | <10× | <10× |

Q. How can researchers resolve contradictions in binding mode hypotheses between JDTic and this compound analogs?

Despite structural similarities, 11e lacks JDTic’s tetrahydroisoquinoline group, suggesting divergent binding modes. Use molecular docking (e.g., Glide SP) and mutagenesis studies (e.g., KOR D138A mutants) to identify critical residues. Overlap assays with fluorescent probes (e.g., norbinaltorphimine) can further clarify binding site competition .

Q. What experimental strategies are recommended to improve metabolic stability without compromising κ-opioid receptor affinity?

- Bioisosteric replacement : Swap labile esters with amides (e.g., pyridine → thiazole) to resist hydrolysis .

- Deuterium incorporation : Replace hydrogen atoms in metabolically vulnerable positions (e.g., benzylic C-H) to slow CYP450-mediated degradation .

- Prodrug design : Mask phenolic -OH groups with acetyl or PEGylated moieties for enhanced oral bioavailability .

Q. How can reaction yields be optimized for substituted phenoxybenzamide intermediates?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 175°C for 1 hr vs. 12 hrs conventional heating) .

- Catalytic systems : Use CuI/1,10-phenanthroline for Ullmann-type couplings (e.g., 4-phenoxybenzamide formation, 99% yield) .

- Purification : Gradient silica chromatography (EtOAc/hexane) minimizes byproduct contamination .

Q. What in vitro and in vivo models are most suitable for validating target engagement and therapeutic potential?

- In vitro : [35S]GTPγS assays (KOR antagonism), cAMP accumulation (μ/δ receptor cross-reactivity), and hERG binding (safety profiling) .

- In vivo : Tail-withdrawal (antinociception) and conditioned place aversion (addiction models) in rodents. Use KOR knockout mice to confirm mechanism .

Q. How can computational methods guide the design of next-generation analogs?

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors at 3-hydroxypyridine) .

- Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories to assess piperazine-KOR salt bridges) .

- QSAR : Correlate logP values with blood-brain barrier permeability (optimal range: 2–3) .

Q. What strategies address solubility challenges during biological testing?

- Co-solvent systems : Use 10% DMSO/10% Cremophor EL in saline for in vivo dosing .

- Nanoparticle formulation : Encapsulate in PLGA-PEG nanoparticles (size: 100–150 nm) to enhance aqueous dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.